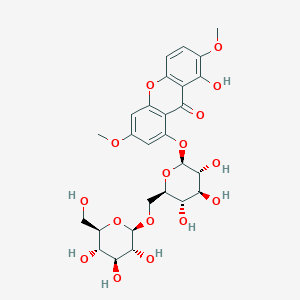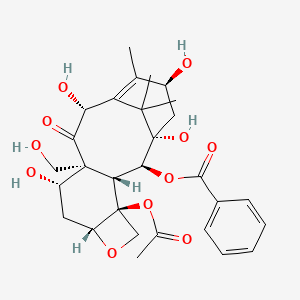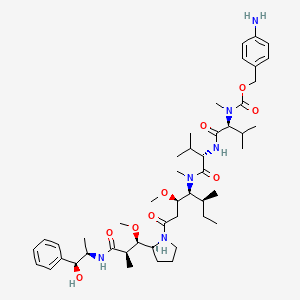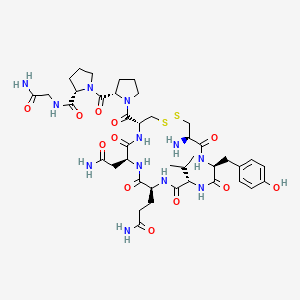![molecular formula C26H40N5NaO10S2 B12394050 2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfosuccinimidyl-6-[biotinamido]-6-hexanamido hexanoate, commonly known as SULFO-NHS-LC-LC-BIOTIN, is a water-soluble, non-cleavable biotinylation reagent. It is widely used for labeling antibodies, proteins, and other primary amine-containing macromolecules. The compound is particularly useful for labeling cell surface proteins due to its membrane impermeability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SULFO-NHS-LC-LC-BIOTIN involves the reaction of biotin with a spacer arm, which is then activated with N-hydroxysulfosuccinimide (NHS). The reaction typically occurs in an aqueous medium at a pH of 7-9 to form stable amide bonds with primary amines .
Industrial Production Methods: In industrial settings, the production of SULFO-NHS-LC-LC-BIOTIN follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified and packaged under desiccated conditions to maintain its stability .
化学反応の分析
Types of Reactions: SULFO-NHS-LC-LC-BIOTIN primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amine-containing molecules (e.g., lysine residues in proteins)
Conditions: Aqueous buffer solutions with pH 7-9, typically at room temperature or 4°C for extended reactions.
Major Products: The major product of these reactions is the biotinylated protein or macromolecule, which can be further purified and detected using streptavidin or avidin conjugates .
科学的研究の応用
SULFO-NHS-LC-LC-BIOTIN has extensive applications in scientific research:
Protein Labeling: Facilitates the immobilization, purification, or detection of proteins using streptavidin resins or probes.
Cell Surface Labeling: Specifically labels cell surface proteins without permeating the cell membrane.
Protein-Protein Interaction Studies: Used to study binding affinity and specificity of proteins.
Protein Quantification: Helps in measuring specific protein levels within a sample.
Biomedical Research: Utilized in various assays such as ELISA, dot blot, and Western blot for detecting biotinylated proteins.
作用機序
SULFO-NHS-LC-LC-BIOTIN works by reacting with the primary amines of proteins to form stable amide bonds. This biotinylation allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The compound’s water solubility and membrane impermeability make it ideal for labeling cell surface proteins without affecting intracellular components .
類似化合物との比較
- Sulfosuccinimidyl-6-[biotinamido]hexanoate (SULFO-NHS-LC-BIOTIN)
- Sulfosuccinimidyl-6-[biotinamido]-6-hexanamido hexanoate (SULFO-NHS-LC-LC-BIOTIN)
Comparison:
- Spacer Arm Length: SULFO-NHS-LC-LC-BIOTIN has a longer spacer arm (30.5 Å) compared to SULFO-NHS-LC-BIOTIN, which helps minimize steric hindrance for biotin binding .
- Water Solubility: Both compounds are water-soluble, but the charged sulfo-NHS group in SULFO-NHS-LC-LC-BIOTIN increases its solubility compared to ordinary NHS-ester compounds .
- Membrane Permeability: Both compounds are membrane impermeable, making them suitable for labeling cell surface proteins .
SULFO-NHS-LC-LC-BIOTIN stands out due to its extended spacer arm, which provides better accessibility for biotin binding in complex biological systems .
特性
分子式 |
C26H40N5NaO10S2 |
|---|---|
分子量 |
669.7 g/mol |
IUPAC名 |
sodium;1-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/q;+1/p-1/t17-,18-,19?,24-;/m0./s1 |
InChIキー |
PLZQFLFWCXFJDQ-BJPAGVOZSA-M |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


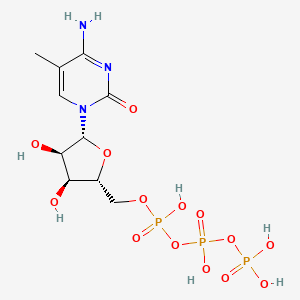
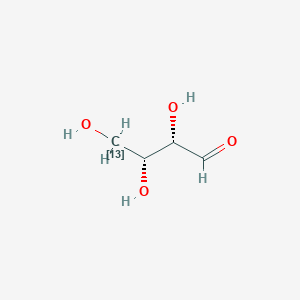
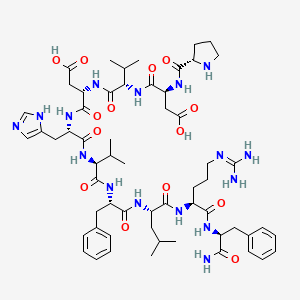
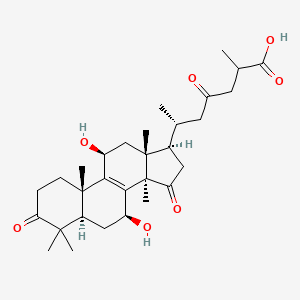
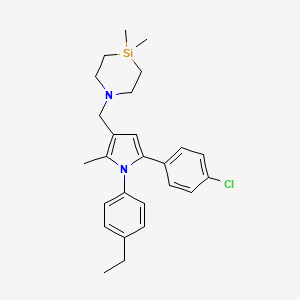
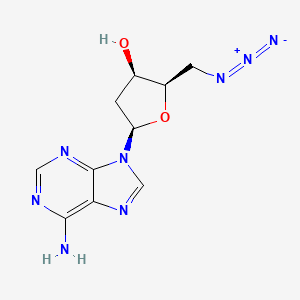
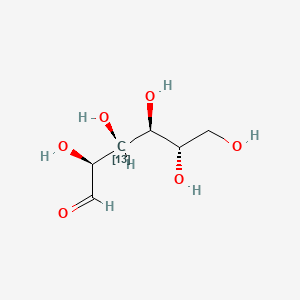
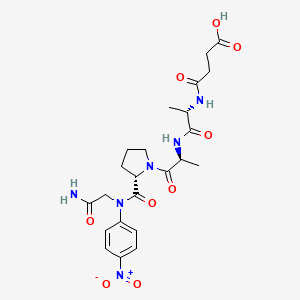
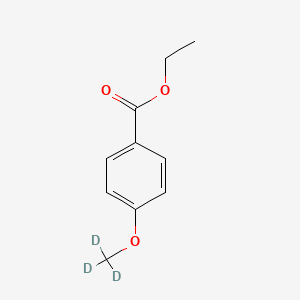
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
